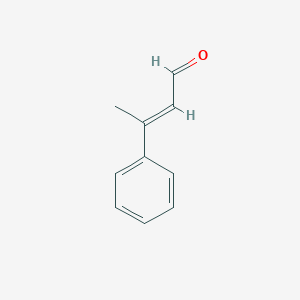

2-Propenal, 3-methyl-3-phenyl-

描述

2-Propenal, 3-methyl-3-phenyl- (CAS: 101-39-3), also known as α-methylcinnamaldehyde, is an α,β-unsaturated aldehyde with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol . Its structure consists of a propenal backbone substituted with a methyl group and a phenyl group at the α- and β-positions, respectively. This compound is commonly used in fragrance formulations due to its cinnamaldehyde-like aroma and reactivity in organic synthesis .

属性

CAS 编号 |

1196-67-4 |

|---|---|

分子式 |

C3H8N2O |

分子量 |

146.19 g/mol |

IUPAC 名称 |

(E)-3-phenylbut-2-enal |

InChI |

InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ |

InChI 键 |

IEARORYJISZKGK-VQHVLOKHSA-N |

SMILES |

CC(=CC=O)C1=CC=CC=C1 |

手性 SMILES |

C/C(=C\C=O)/C1=CC=CC=C1 |

规范 SMILES |

CC(=CC=O)C1=CC=CC=C1 |

同义词 |

3-Phenyl-2-butenal |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Physical and Chemical Properties

- Boiling Points: 2-Propenal, 3-methyl-3-phenyl-: Not explicitly reported, but estimated to be ~230–250°C based on its higher molecular weight compared to cinnamaldehyde (248°C). 4-Fluorocinnamaldehyde: Boiling point 102–104°C (at reduced pressure) . Cinnamaldehyde (3-phenyl-2-propenal): Boiling point 248°C .

- Reactivity: The α-methyl group in 2-Propenal, 3-methyl-3-phenyl- increases steric hindrance, reducing electrophilic addition rates compared to unsubstituted cinnamaldehyde . Electron-withdrawing groups (e.g., -NO₂ in 2-Methyl-3-(4-nitrophenyl)-2-propenal) enhance reactivity in nucleophilic additions .

Research Findings and Industrial Relevance

- Thermal Stability : Substituted propenals decompose at elevated temperatures, releasing volatile organic compounds (VOCs). For example, styrene (a degradation product of cinnamaldehyde derivatives) dominates in pyrolysis studies .

- Stereoselectivity: Reactions involving 2-Propenal, 3-methyl-3-phenyl- exhibit high diastereo- and enantioselectivity in domino reactions, making it valuable for asymmetric synthesis .

常见问题

Basic: What analytical methods are recommended for structural characterization of 3-methyl-3-phenyl-2-propenal?

Methodological Answer:

- Spectroscopic Techniques :

- IR Spectroscopy : Identify characteristic aldehyde (C=O stretch ~1700 cm⁻¹) and alkene (C=C stretch ~1600–1650 cm⁻¹) functional groups. Compare with reference spectra of structurally similar aldehydes like cinnamaldehyde (3-phenyl-2-propenal) .

- NMR : Use H NMR to confirm substitution patterns (e.g., methyl group at C3 and phenyl ring integration). C NMR can distinguish between aliphatic and aromatic carbons.

- Chromatography :

- Computational Validation : Cross-validate experimental data with predicted molecular properties (e.g., density, boiling point) using tools like COSMOtherm or Gaussian .

Basic: How can researchers synthesize and purify 3-methyl-3-phenyl-2-propenal?

Methodological Answer:

- Synthetic Routes :

- Aldol Condensation : React benzaldehyde derivatives with methyl-substituted acetaldehyde under basic conditions (e.g., NaOH/ethanol). Monitor reaction progress via TLC.

- Oxidation of Allylic Alcohols : Use MnO₂ or PCC to oxidize 3-methyl-3-phenyl-2-propenol to the corresponding aldehyde.

- Purification :

Advanced: How does the methyl substitution at C3 influence the compound’s stability and reactivity compared to 3-phenyl-2-propenal (cinnamaldehyde)?

Methodological Answer:

- Thermal Stability :

- Reactivity in Oxidation/Reduction :

Advanced: How can computational modeling resolve contradictions in reported physicochemical properties (e.g., boiling point)?

Methodological Answer:

- Data Reconciliation :

- Use quantitative structure-property relationship (QSPR) models to predict boiling points and compare with experimental values (e.g., cinnamaldehyde’s reported range: 202–219°C vs. predicted 405.4°C for a methoxy analog ).

- Validate predictions with molecular dynamics simulations to account for intermolecular interactions (e.g., dipole-dipole forces in aldehydes).

- Experimental Cross-Check :

Advanced: What strategies mitigate instability during storage or reaction conditions?

Methodological Answer:

- Stability Studies :

- Stabilization Techniques :

- Store under inert atmosphere (N₂/Ar) with antioxidants (e.g., BHT).

- Encapsulate in cyclodextrins or lipid nanoparticles to reduce air/moisture contact .

Advanced: How can researchers analyze interactions of 3-methyl-3-phenyl-2-propenal in complex mixtures (e.g., environmental or biological systems)?

Methodological Answer:

- Microspectroscopic Imaging :

- Use ToF-SIMS or AFM-IR to study adsorption on indoor surfaces (e.g., silica or cellulose) under controlled humidity, referencing methodologies from indoor air chemistry studies .

- Biological Assays :

- Screen for cytotoxicity (MTT assay) or enzyme inhibition (e.g., CYP450 isoforms) using human liver microsomes. Compare with structurally similar aldehydes like cinnamaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。